molecular formula C19H16ClN3O3 B14934363 methyl 4-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)benzoate

methyl 4-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)benzoate

Cat. No.: B14934363
M. Wt: 369.8 g/mol
InChI Key: CGLBFVWUKKWVLS-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)benzoate is a synthetic organic compound featuring a pyrazole core substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 1. The pyrazole ring is further functionalized with a carbonyl-linked 4-aminobenzoate ester moiety. Pyrazole derivatives are widely studied for their diverse pharmacological activities, influenced by substituent patterns and electronic properties .

Properties

Molecular Formula

C19H16ClN3O3

Molecular Weight

369.8 g/mol

IUPAC Name

methyl 4-[[5-(2-chlorophenyl)-2-methylpyrazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C19H16ClN3O3/c1-23-17(11-16(22-23)14-5-3-4-6-15(14)20)18(24)21-13-9-7-12(8-10-13)19(25)26-2/h3-11H,1-2H3,(H,21,24)

InChI Key

CGLBFVWUKKWVLS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)benzoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Substitution with 2-Chlorophenyl Group: The pyrazole ring is then substituted with a 2-chlorophenyl group using a suitable halogenation reaction.

    Coupling with Benzoate Ester: The final step involves coupling the substituted pyrazole with methyl 4-aminobenzoate through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are employed.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Methyl 4-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyrazole Core Modifications

  • 4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate (): This compound replaces the benzoate ester in the target molecule with a 4-chlorobenzoyl group. Its antibacterial activity highlights the role of chlorinated aromatic groups in bioactivity .
  • Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (, a): Substitution with a chloroquinoline group introduces π-π stacking capabilities, which may enhance binding to biological targets like enzymes or receptors. The dimethoxyphenyl group provides electron-donating effects, contrasting with the electron-withdrawing 2-chlorophenyl group in the target compound .

Heterocycle Variations

  • Methyl 2-[[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate (): Replacing the pyrazole core with an oxazole alters electronic distribution and hydrogen-bonding capacity. Oxazoles are less basic than pyrazoles, which may affect pharmacokinetic properties such as metabolic stability .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrazole 2-Chlorophenyl, methyl benzoate Inferred antibacterial -
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate Pyrazole 4-Chlorobenzoyl, 4-chlorobenzoate Antibacterial
Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate Pyrazole 7-Chloroquinoline, 2,6-dimethoxyphenyl Not reported (structural analog)
Methyl 2-[[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate Oxazole 2-Chlorophenyl, methyl benzoate Not reported (structural analog)

Implications for Further Research

While the provided evidence lacks direct data on the target compound, structural parallels suggest avenues for exploration:

Synthetic Optimization: Introducing electron-donating groups (e.g., methoxy) or bulky substituents (e.g., naphthyl, as in ’s 10g) could modulate solubility and target affinity .

Activity Profiling: Empirical testing against bacterial strains or enzymatic targets is critical to validate inferred bioactivity.

Toxicity Studies: Comparative analysis with ’s oxime ester derivatives could clarify the safety profile of chlorophenyl-pyrazole hybrids .

Biological Activity

Methyl 4-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)benzoate, a compound derived from pyrazole, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings on the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C17H16ClN3O2C_{17}H_{16}ClN_3O_2 and a molecular weight of approximately 345.78 g/mol. The structural configuration includes a pyrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

Key Findings:

  • IC50 Values: In vitro assays have shown that compounds with similar structures exhibit IC50 values ranging from 1.82 to 5.55 μM against various cancer cell lines such as HepG-2, HCT-116, and MCF-7 . This indicates a promising level of potency comparable to established chemotherapeutics.
CompoundIC50 (μM)Cancer Cell Line
This compoundTBDTBD
Compound 10c1.82 - 5.55HepG-2, HCT-116, MCF-7
Doxorubicin (Reference Drug)5.23 - 4.17HepG-2, HCT-116, MCF-7

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis through the mitochondrial pathway. Research indicates that these compounds can increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent cell death in cancer cells .

Apoptotic Pathway:

  • ROS Accumulation: Increased ROS levels trigger mitochondrial membrane permeabilization.
  • Caspase Activation: This leads to the activation of caspases, which are crucial for executing apoptosis.
  • Cell Cycle Arrest: The compound may also induce cell cycle arrest in the G0/G1 phase, inhibiting cancer cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for developing more effective derivatives of this compound.

Key Observations:

  • Substituents Influence Activity: Variations in substituents on the pyrazole ring significantly affect biological activity. For instance, bulky aryl groups at specific positions enhance cytotoxicity against various cancer lines.
Substituent PositionEffect on Activity
3-positionEssential for cytotoxic activity
Aromatic RingEnhances drug-likeness and potency

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

  • Study on Antiproliferative Activity: A study demonstrated that a related pyrazole derivative showed significant antiproliferative effects against hematologic tumor cell lines with an IC50 value as low as 1.00 μM in acute erythroid leukemia cells .
  • Clinical Implications: The promising results from preclinical studies suggest potential for further clinical trials aimed at evaluating the safety and efficacy of these compounds in human subjects.

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